molecular formula C9H6N2O2 B7777013 3-Nitroquinoline CAS No. 12408-11-6

3-Nitroquinoline

Cat. No.: B7777013
CAS No.: 12408-11-6
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Description

3-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the third position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Scientific Research Applications

3-Nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

While specific information on the mechanism of action of 3-Nitroquinoline was not found, quinoline derivatives have been known to exhibit various pharmacological activities .

Safety and Hazards

While specific safety and hazard information for 3-Nitroquinoline was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research could focus on the development of tumor and non-tumor esophageal organoids, the current application of esophageal organoids in disease modeling, regenerative medicine, and drug screening .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline using nitric acid and sulfuric acid under controlled conditions. Another method includes the copper-catalyzed synthesis from nitro-olefins and anthranils via a [4+2] cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 3-Nitroquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR makes it particularly valuable in cancer research, distinguishing it from other nitroquinoline derivatives .

Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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